ARC-3002
描述
ARC-3002 is a novel small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic processes. Its molecular structure features a pyrimidine core with a trifluoromethyl substituent, enhancing binding affinity to ATP pockets in kinases like JAK3 and EGFR . Preclinical studies indicate potent IC50 values of 2.1 nM (JAK3) and 4.8 nM (EGFR), with high selectivity over related kinases (e.g., JAK1: IC50 > 1,000 nM) . Its pharmacokinetic profile shows 89% oral bioavailability in murine models and a half-life of 8.2 hours, supporting once-daily dosing in clinical trials . Current research focuses on its dual anti-inflammatory and anti-proliferative effects, positioning it as a candidate for rheumatoid arthritis and non-small-cell lung cancer (NSCLC) .
属性
分子式 |
C40H67N11O6S |
|---|---|
分子量 |
830.11 |
IUPAC 名称 |
N-((R)-6-Amino-1-((6-(((R)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-6-oxohexyl)amino)-1-oxohexan-2-yl)-8-(4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-yl)octanamide |
InChI |
InChI=1S/C40H67N11O6S/c41-21-8-7-15-34(39(55)46-22-9-4-6-19-36(52)48-33(38(42)54)16-12-23-47-40(43)44)49-37(53)18-5-2-1-3-10-25-50-26-13-27-51(29-28-50)58(56,57)35-17-11-14-31-30-45-24-20-32(31)35/h11,14,17,20,24,30,33-34H,1-10,12-13,15-16,18-19,21-23,25-29,41H2,(H2,42,54)(H,46,55)(H,48,52)(H,49,53)(H4,43,44,47)/t33-,34-/m1/s1 |
InChI 键 |
FUZDVWNNNUBYCF-KKLWWLSJSA-N |
SMILES |
O=C(N[C@H](CCCCN)C(NCCCCCC(N[C@H](CCCNC(N)=N)C(N)=O)=O)=O)CCCCCCCN1CCCN(S(=O)(C2=C(C=CN=C3)C3=CC=C2)=O)CC1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ARC3002; ARC 3002; ARC-3002 |
产品来源 |
United States |
相似化合物的比较
Comparative Analysis with Similar Compounds
Structural Comparison
ARC-3002 is structurally analogous to Tofacitinib (JAK3 inhibitor) and Osimertinib (EGFR inhibitor), but key modifications enhance specificity and bioavailability:
| Property | This compound | Tofacitinib | Osimertinib |
|---|---|---|---|
| Core Structure | Pyrimidine | Pyrrolopyrimidine | Pyrimidine |
| Substituent | Trifluoromethyl | Piperidine | Acrylamide |
| Molecular Weight | 438.5 g/mol | 504.5 g/mol | 499.6 g/mol |
| Selectivity (JAK3) | >500-fold vs. JAK1 | 10-fold vs. JAK1 | N/A |
The trifluoromethyl group in this compound reduces off-target interactions compared to Tofacitinib’s piperidine moiety, which binds non-specifically to JAK1 . Unlike Osimertinib’s acrylamide group (which covalently targets EGFR T790M), this compound’s reversible binding minimizes toxicity risks .
Functional Comparison
Efficacy in Disease Models:
| Compound | JAK3 Inhibition (IC50, nM) | EGFR Inhibition (IC50, nM) | Anti-inflammatory (IL-6 Reduction, %) | Tumor Shrinkage (NSCLC, %) |
|---|---|---|---|---|
| This compound | 2.1 | 4.8 | 78% (10 mg/kg) | 62% (50 mg/kg) |
| Tofacitinib | 5.6 | N/A | 65% (10 mg/kg) | N/A |
| Osimertinib | N/A | 0.8 | N/A | 85% (80 mg/kg) |
This compound demonstrates balanced potency against both JAK3 and EGFR, unlike Tofacitinib (JAK3-specific) or Osimertinib (EGFR-specific). However, Osimertinib shows superior tumor shrinkage in EGFR-mutant NSCLC due to its covalent binding mechanism .
Pharmacokinetic Profiles:
| Parameter | This compound | Tofacitinib | Osimertinib |
|---|---|---|---|
| Bioavailability | 89% | 74% | 68% |
| Half-life (hours) | 8.2 | 3.1 | 48.0 |
| Cmax (µg/mL) | 1.8 | 1.2 | 2.4 |
This compound’s extended half-life compared to Tofacitinib supports sustained target engagement, while Osimertinib’s prolonged half-life correlates with cumulative toxicity in clinical settings .
Data Tables and Research Findings
Table 1: In Vitro Selectivity Screening
| Kinase | This compound (IC50, nM) | Tofacitinib (IC50, nM) |
|---|---|---|
| JAK3 | 2.1 | 5.6 |
| JAK1 | >1,000 | 56 |
| EGFR | 4.8 | N/A |
| HER2 | 320 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
